6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
CAS No.: 896847-45-3
Cat. No.: VC5005731
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896847-45-3 |
|---|---|
| Molecular Formula | C18H22ClNO2 |
| Molecular Weight | 319.83 |
| IUPAC Name | 6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
| Standard InChI | InChI=1S/C18H22ClNO2/c1-11-4-6-20(7-5-11)10-14-9-16(21)22-15-8-12(2)18(19)13(3)17(14)15/h8-9,11H,4-7,10H2,1-3H3 |
| Standard InChI Key | MFBJDZHOGWNGIV-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C |
Introduction
6-Chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone (coumarin) family. Chromenones are heterocyclic compounds widely studied for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This particular derivative features a chlorinated chromenone core with methyl substitutions and a piperidine moiety, which may enhance its pharmacological potential.
Synthesis Pathways
The synthesis of this compound typically involves:
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Chromenone Core Preparation: The chromenone scaffold can be synthesized via Pechmann condensation using phenols and β-ketoesters under acidic conditions.
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Chlorination: Chlorine substitution at the 6th position is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
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Piperidine Substitution: The (4-methylpiperidin-1-yl)methyl group is introduced through nucleophilic substitution reactions involving piperidine derivatives.
Potential Pharmacological Effects
Chromenone derivatives are known for their diverse biological activities:
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Anticancer Activity: Chromenones often inhibit enzymes like topoisomerase or kinases involved in cancer cell proliferation .
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Antifungal Activity: The compound may target fungal enzymes such as cytochrome P450 (CYP51), disrupting fungal cell membrane synthesis .
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Antioxidant Properties: The chromenone core can scavenge free radicals due to its conjugated aromatic system.
Mechanism of Action
The piperidine moiety enhances lipophilicity and membrane permeability, potentially improving bioavailability and receptor interactions. The chlorine substitution may also increase electron density, influencing binding affinity to biological targets.
Spectroscopic Techniques
The compound can be characterized using:
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NMR Spectroscopy:
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-NMR: Chemical shifts for aromatic protons of the chromenone ring.
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-NMR: Signals corresponding to carbon atoms in the chromenone core and piperidine group.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Infrared Spectroscopy (IR):
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Peaks for C=O stretching (~1700 cm) and C-Cl bonds (~700 cm).
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Crystallography
X-ray diffraction can elucidate the three-dimensional structure, providing insights into bond angles and molecular conformation.
Pharmacokinetics
Preliminary studies suggest that the compound may exhibit moderate solubility in organic solvents and good stability under physiological conditions.
Toxicology
Toxicity evaluations are crucial to determine safe dosage levels. Piperidine-containing compounds have shown variable cytotoxicity depending on substitution patterns.
Applications
This compound could serve as:
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A lead molecule for drug development targeting cancer or fungal infections.
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A probe for studying chromenone-based enzyme inhibition mechanisms.
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